molecular formula C10H14N2O B7966294 2-Methoxy-6-(pyrrolidin-3-YL)pyridine CAS No. 1196156-54-3

2-Methoxy-6-(pyrrolidin-3-YL)pyridine

Cat. No. B7966294
Key on ui cas rn: 1196156-54-3
M. Wt: 178.23 g/mol
InChI Key: CZCIYWVYEADJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067930B2

Procedure details

To a solution of 2-methoxy-6-[1-(prop-2-en-1-yl)pyrrolidin-3-yl]pyridine a1-55 (218 mg, 1 mmol, 1 eq) in dichloromethane (3 ml) are added 1,3-dimethylbarbituric acid (470 mg, 3 mmol, 3 eq) and Pd(PPh3)4 (20 mg) and the mixture is warmed overnight at 40° C. The reaction mixture is loaded on an ion exchange acidic resin cartridge, washed with methanol (2×50 ml) and then released with a 1M solution of ammonia in methanol (20 ml) to afford 150 mg of crude 2-methoxy-6-(pyrrolidin-3-yl)pyridine a1-59 that is used in the next step without any further purification.
Name
2-methoxy-6-[1-(prop-2-en-1-yl)pyrrolidin-3-yl]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]2[CH2:13][CH2:12][N:11](CC=C)[CH2:10]2)[N:4]=1.CN1C(=O)CC(=O)N(C)C1=O>ClCCl.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH:9]2[CH2:13][CH2:12][NH:11][CH2:10]2)[N:4]=1 |^1:34,36,55,74|

Inputs

Step One
Name
2-methoxy-6-[1-(prop-2-en-1-yl)pyrrolidin-3-yl]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC(=CC=C1)C1CN(CC1)CC=C
Step Two
Name
Quantity
470 mg
Type
reactant
Smiles
CN1C(=O)N(C(=O)CC1=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with methanol (2×50 ml)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=CC=C1)C1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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